molecular formula C16H19NO2 B11856134 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol CAS No. 870134-56-8

5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol

Cat. No.: B11856134
CAS No.: 870134-56-8
M. Wt: 257.33 g/mol
InChI Key: MXNWSOGYLJTBSK-UHFFFAOYSA-N
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Description

5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hex-5-en-1-yloxy methyl group attached, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Hex-5-en-1-yloxy Methyl Group: This step involves the reaction of the quinoline core with hex-5-en-1-ol in the presence of a suitable base, such as sodium hydride, to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the hex-5-en-1-yloxy methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, which are studied for their catalytic and electronic properties.

    Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or interact with other cellular targets, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: A simpler quinoline derivative without the hex-5-en-1-yloxy methyl group.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoxaline: A related nitrogen-containing heterocycle with similar chemical properties.

Uniqueness

5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol is unique due to the presence of the hex-5-en-1-yloxy methyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets.

Properties

CAS No.

870134-56-8

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

5-(hex-5-enoxymethyl)quinolin-8-ol

InChI

InChI=1S/C16H19NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h2,6-10,18H,1,3-5,11-12H2

InChI Key

MXNWSOGYLJTBSK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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